2-Chloro-6,7-dimethyl-3-(2-nitroethenyl)quinoline
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Overview
Description
2-Chloro-6,7-dimethyl-3-(2-nitroethenyl)quinoline is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by the presence of a chloro group at the 2-position, two methyl groups at the 6 and 7 positions, and a nitroethenyl group at the 3-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethyl-3-(2-nitroethenyl)quinoline can be achieved through various methods. One common approach involves the condensation of 2-chloro-3-formylquinoline with nitroethane under basic conditions. The reaction typically employs a base such as sodium ethoxide or potassium tert-butoxide in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. Microwave irradiation can be used to accelerate the condensation reaction, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dimethyl-3-(2-nitroethenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products Formed
Reduction: Formation of 2-amino-6,7-dimethyl-3-(2-nitroethenyl)quinoline.
Substitution: Formation of various substituted quinoline derivatives.
Cyclization: Formation of fused heterocyclic compounds with potential biological activities.
Scientific Research Applications
2-Chloro-6,7-dimethyl-3-(2-nitroethenyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dimethyl-3-(2-nitroethenyl)quinoline involves its interaction with cellular targets such as DNA and enzymes. The nitroethenyl group can undergo reduction to form reactive intermediates that can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound may inhibit specific enzymes involved in cell proliferation, contributing to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Lacks the nitroethenyl and methyl groups, making it less active in certain biological assays.
6,7-Dimethylquinoline: Lacks the chloro and nitroethenyl groups, resulting in different chemical reactivity and biological activity.
3-Nitroquinoline: Lacks the chloro and methyl groups, affecting its overall properties and applications.
Uniqueness
2-Chloro-6,7-dimethyl-3-(2-nitroethenyl)quinoline is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the chloro group enhances its electrophilicity, while the nitroethenyl group provides a site for reduction and subsequent interaction with biological targets. The methyl groups at the 6 and 7 positions contribute to its overall stability and lipophilicity .
Properties
CAS No. |
1031929-40-4 |
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Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-chloro-6,7-dimethyl-3-(2-nitroethenyl)quinoline |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-5-11-7-10(3-4-16(17)18)13(14)15-12(11)6-9(8)2/h3-7H,1-2H3 |
InChI Key |
AGSLHRHNGPJUFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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